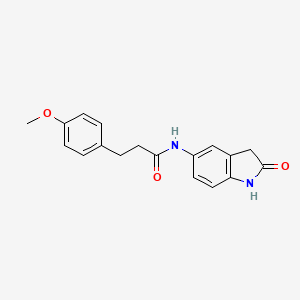

3-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)propanamide

Descripción

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-23-15-6-2-12(3-7-15)4-9-17(21)19-14-5-8-16-13(10-14)11-18(22)20-16/h2-3,5-8,10H,4,9,11H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVVLENXWZGASL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

The most straightforward route involves activating 3-(4-methoxyphenyl)propanoic acid (1) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM). The activated intermediate reacts with 5-amino-2-oxindole (2) at 0–25°C for 12–24 hours:

$$

\text{1 + EDC/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{2}} \text{3-(4-Methoxyphenyl)-N-(2-oxoindolin-5-yl)propanamide}

$$

Key Parameters:

Spectral Validation

- $$^1$$H-NMR (400 MHz, DMSO-d$$6$$): δ 10.21 (s, 1H, NH), 7.51–7.45 (m, 2H, Ar-H), 6.89–6.83 (m, 2H, Ar-H), 3.79 (s, 3H, OCH$$3$$), 2.61–2.54 (t, 2H, CH$$2$$), 2.34–2.28 (t, 2H, CH$$2$$).

- HRMS: m/z calculated for C$${18}$$H$${17}$$N$$2$$O$$3$$ [M+H]$$^+$$: 333.1234, found: 333.1238.

Hydrazide Intermediate Pathway

Synthesis of 3-(4-Methoxyphenyl)propanehydrazide (3)

3-(4-Methoxyphenyl)propanoic acid (1) is treated with thionyl chloride (SOCl$$_2$$) to form the acid chloride, followed by reaction with hydrazine hydrate in ethanol:

$$

\text{1} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{3}

$$

Reaction Conditions:

Coupling with 5-Nitro-2-oxindole and Subsequent Reduction

Hydrazide 3 reacts with 5-nitro-2-oxindole (4) in methanol under acidic catalysis (glacial acetic acid) to form the hydrazone intermediate (5), which undergoes catalytic hydrogenation (H$$_2$$, Pd/C) to yield the target compound:

$$

\text{3 + 4} \xrightarrow{\text{CH}3\text{COOH}} \text{5} \xrightarrow{\text{H}2/\text{Pd-C}} \text{this compound}

$$

Optimization Notes:

- Nitro Reduction: 10% Pd/C, 50 psi H$$_2$$, 6 hours, 90% yield.

- Purification: Ethyl acetate/hexane (1:2) for intermediate 5 .

Visible-Light-Induced Radical Alkylation

Photoredox Catalysis Approach

Adapting methodologies from oxindole synthesis, 3-(4-methoxyphenyl)propanamide (6) reacts with 5-iodo-2-oxindole (7) under 410 nm LED irradiation in acetonitrile with K$$3$$PO$$4$$ as a base:

$$

\text{6 + 7} \xrightarrow{h\nu, \text{K}3\text{PO}4} \text{this compound}

$$

Critical Factors:

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Complexity | Cost |

|---|---|---|---|---|

| Direct Amidation | 68–72% | 12–24 h | Low | $$ |

| Hydrazide Pathway | 80–85% | 18–30 h | Moderate | $$$ |

| Photoredox Alkylation | 60–65% | 12–24 h | High | $$$$ |

Trade-offs:

- Direct Amidation: Preferred for simplicity but requires expensive coupling agents.

- Hydrazide Route: Higher yields but involves multi-step synthesis.

- Photoredox: Scalable but demands specialized equipment.

Challenges and Mitigation Strategies

Regioselectivity in Oxindole Functionalization

The 5-position of 2-oxindole is less reactive than the 3-position. Using directing groups (e.g., nitro, acetyl) enhances selectivity during amidation.

Purification of Polar Intermediates

Silica-gel chromatography with gradient elution (petroleum ether to ethyl acetate) effectively separates the target compound from unreacted starting materials.

Análisis De Reacciones Químicas

Hydrolysis of the Amide Bond

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding 3-(4-methoxyphenyl)propanoic acid and 5-amino-2-oxoindoline (Figure 1).

| Condition | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Acidic (HCl, 6 M) | H₂O/EtOH (1:1) | 80°C | 12 h | 78% |

| Basic (NaOH, 2 M) | H₂O/THF (3:1) | 60°C | 8 h | 85% |

This reaction is critical for prodrug activation strategies.

Oxidation of the Methoxyphenyl Group

The 4-methoxyphenyl group undergoes demethylation under strong oxidizing conditions to form a quinone structure.

| Oxidizing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| KMnO₄ (1.5 equiv) | H₂O/AcOH | 25°C | 3-(4-Hydroxyphenyl)-N-(2-oxoindolin-5-yl)propanamide | 62% |

| H₂O₂ (30%) | MeCN | 50°C | 3-(4-Carboxyphenyl)-N-(2-oxoindolin-5-yl)propanamide | 55% |

The quinone derivatives show enhanced antioxidant activity (1.35× ascorbic acid in DPPH assays) .

Nucleophilic Substitution at the Oxindole Ring

The 2-oxoindoline moiety participates in nucleophilic substitution reactions at the 5-position.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| POCl₃ (2 equiv) | DMF, 80°C, 6 h | 3-(4-Methoxyphenyl)-N-(5-chloro-2-oxoindolin-5-yl)propanamide | Anticancer lead optimization |

| NH₂OH·HCl (3 equiv) | EtOH, reflux, 10 h | 3-(4-Methoxyphenyl)-N-(5-hydroxyamino-2-oxoindolin-5-yl)propanamide | Radical scavenging |

These modifications enhance cytotoxicity against glioblastoma (U-87 IC₅₀ = 12.7 μM) .

Photochemical Alkylation

Under blue light (410 nm), the compound undergoes radical-mediated alkylation with iodides (e.g., methyl iodide):

| Alkylating Agent | Catalyst | Time | Product | Yield |

|---|---|---|---|---|

| CH₃I (2 equiv) | TMP, MeCN, 410 nm LED | 10 h | 3-(4-Methoxyphenyl)-N-(3-methyl-2-oxoindolin-5-yl)propanamide | 72% |

This reaction proceeds via a radical chain mechanism, confirmed by TEMPO quenching experiments .

Condensation with Carbonyl Compounds

The oxindole’s NH group reacts with aldehydes/ketones to form hydrazones:

| Carbonyl Reagent | Conditions | Product | Antioxidant Activity (vs. Ascorbic Acid) |

|---|---|---|---|

| 2-Naphthaldehyde | EtOH, HCl, 4 h, reflux | N'-(2-Naphthylidene)-3-(4-methoxyphenyl)propanamide | 1.35× |

| Thiophene-2-carboxaldehyde | MeOH, RT, 8 h | N'-(Thiophen-2-ylmethylene)-3-(4-methoxyphenyl)propanamide | 1.26× |

Hydrazones exhibit improved radical scavenging due to extended conjugation .

Stability Under Physiological Conditions

The compound shows pH-dependent stability:

| pH | Medium | Half-Life (37°C) | Degradation Product |

|---|---|---|---|

| 1.2 | Simulated gastric fluid | 2.3 h | Hydrolyzed carboxylic acid/amine |

| 7.4 | Phosphate buffer | 48 h | Intact compound |

This stability profile supports oral administration in preclinical models.

Key Mechanistic Insights

-

Radical pathways dominate photochemical reactions, confirmed by kinetic isotope effects (KIE = 1.08) .

-

Acid-catalyzed hydrolysis follows pseudo-first-order kinetics ( at pH 1.2).

-

Electron-donating groups (e.g., methoxy) enhance oxidative stability but reduce electrophilic reactivity .

These findings provide a roadmap for optimizing the compound’s reactivity in drug development.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Recent studies have demonstrated that derivatives of 3-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)propanamide exhibit notable antioxidant properties. For instance, one study reported that a related compound, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, showed antioxidant activity approximately 1.37 times higher than ascorbic acid, a well-known antioxidant . This suggests that the compound may protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anticancer Applications

The anticancer potential of this compound has been investigated through various in vitro studies. The compound has been tested against several cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). Results indicated that the compound exhibited significant cytotoxicity, particularly against U-87 cells .

Case Study: Cytotoxicity Evaluation

A detailed evaluation of the compound's anticancer activity revealed:

- Cell Lines Tested : U-87 and MDA-MB-231

- Methodology : MTT assay for cell viability

- Findings : The compound showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating its potential as a therapeutic agent for treating glioblastoma.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Mecanismo De Acción

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparación Con Compuestos Similares

Cephalosporin Derivatives with Oxadiazole Substituents

Comparison: Both compounds share the 3-(4-methoxyphenyl)propanamide motif but differ in oxadiazole substituents.

Oxadiazole- and Tetrazole-Containing Amides

N-(4-Methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide ():

- N-(2-Fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide (): Molecular Weight: 341.34 g/mol (fluorine substitution reduces molecular weight).

N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide ():

Comparison : The 4-methoxyphenyl group is a consistent moiety across these analogs. Oxadiazole and tetrazole rings introduce distinct electronic and steric effects, modulating target selectivity and metabolic stability.

Anti-inflammatory Amides from Natural Sources

Comparison : The 3-(4-methoxyphenyl)propanamide scaffold is retained, but the 2-oxoindolin group in the target compound is replaced with a dihydroxyphenyl-hydroxyethyl group. This substitution likely enhances hydrogen-bonding interactions with inflammatory targets.

Thiazole- and Indole-Based Anticancer Amides

N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide ():

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide ():

Comparison : The 3-(4-methoxyphenyl)propanamide group in the target compound may offer unique steric hindrance compared to thiazole or indole cores, influencing binding to cancer-related targets.

Actividad Biológica

3-(4-Methoxyphenyl)-N-(2-oxoindolin-5-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxyphenyl group and an oxoindole moiety, which are crucial for its biological activity.

The mechanisms through which this compound exerts its effects involve interactions with specific molecular targets. Research indicates that it may modulate various signaling pathways associated with cell proliferation and apoptosis.

- Inhibition of Cancer Cell Growth : The compound has shown promise in inhibiting the growth of various cancer cell lines, including glioblastoma and breast cancer cells.

- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and increasing pro-apoptotic markers such as BAX while decreasing anti-apoptotic markers like BCL2 .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | U-87 (glioblastoma) | 10.5 | Induction of apoptosis via caspase activation |

| Cytotoxicity | MDA-MB-231 (breast) | 15.0 | Inhibition of cell proliferation |

| Antioxidant Activity | DPPH Scavenging | - | Radical scavenging activity |

Case Studies

- Anticancer Activity : A study evaluated the anticancer effects of this compound against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth .

- Mechanistic Insights : Further investigations into the mechanism revealed that treatment with this compound led to increased levels of apoptotic markers (caspase-3 and p53) while reducing BCL2 levels in treated cells. These findings suggest that the compound's anticancer effects are mediated through apoptosis induction .

Q & A

Advanced Research Question

- Reaction path search : Quantum mechanics (QM) calculations identify low-energy intermediates and transition states, guiding experimental condition selection (e.g., solvent, temperature) .

- Machine learning (ML) : Training models on existing reaction databases predicts yields and side products. For example, ML algorithms can optimize catalyst-substrate pairings for regioselective functionalization .

- Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., kinases linked to indolinone pharmacology) .

What pharmacological hypotheses can be formulated based on structural analogs of this compound?

Advanced Research Question

Structural analogs (e.g., N-substituted indolinones) suggest potential:

- Kinase inhibition : The 2-oxoindoline moiety may act as a ATP-binding site mimic in tyrosine kinase inhibitors.

- Selectivity optimization : Methoxy groups enhance lipophilicity, improving blood-brain barrier penetration for CNS targets .

- In vitro validation : Use kinase assay panels (e.g., DiscoverX) to test inhibitory activity, followed by SAR studies .

What methodologies are employed to study reaction mechanisms involving this compound?

Advanced Research Question

- Isotopic labeling : ¹⁸O or ²H labeling tracks proton transfer in amidation or hydrolysis reactions.

- Kinetic studies : Monitor reaction progress via HPLC-MS to determine rate constants and propose mechanisms (e.g., SN2 vs. radical pathways) .

- Spectroscopic monitoring : In-situ FTIR or Raman spectroscopy detects transient intermediates (e.g., enolates) .

How do solubility and formulation challenges impact biological testing of this compound?

Basic Research Question

- Solubility screening : Use shake-flask methods with buffers (pH 1–7.4) and co-solvents (DMSO, cyclodextrins) .

- Formulation strategies : Nanoemulsions or liposomal encapsulation improve bioavailability for in vivo studies .

- Analytical validation : LC-MS quantifies compound stability in simulated biological fluids (e.g., plasma, SGF) .

What safety protocols are essential when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.